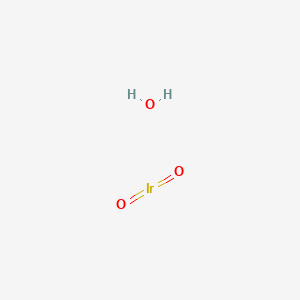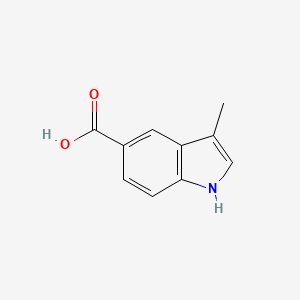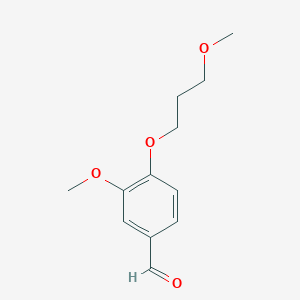
Iridium(IV) oxide hydrate
Overview
Description
Iridium(IV) oxide hydrate is a black powdery solid with high chemical and thermal stability . It is a material with semiconducting properties and is insoluble in water and most common organic solvents at room temperature . It has high density and good electrical conductivity . It is used with other rare oxides in the coating of anode-electrodes for industrial electrolysis and in microelectrodes for electrophysiology research .
Adding NaBH4 in excess improves the purity of the catalyst enhancing the OER activity up to 100 A g Ir−1 at 1.51 V vs. RHE .
Molecular Structure Analysis
The molecular formula of Iridium(IV) oxide hydrate is IrO2 · xH2O . It adopts the TiO2 rutile structure, featuring six coordinate iridium and three coordinate oxygen .Chemical Reactions Analysis
Iridium(IV) oxide hydrate can be formed by treating the green form of iridium trichloride with oxygen at high temperatures . The formed Ir3+ –O1− OH (4) releases O2 with H2O reactant and relaxes to Ir4+ O (8) via CPET .Physical And Chemical Properties Analysis
Iridium(IV) oxide hydrate appears as a dark brown or black solid . It has excellent high-temperature corrosion resistance and oxidation–reduction catalytic activity . It is insoluble in water and most common organic solvents at room temperature .Scientific Research Applications
Industrial Electrolysis
Iridium(IV) oxide hydrate is utilized in the coating of anode-electrodes for industrial electrolysis. This application is crucial as it helps in the efficient separation of elements during the electrolysis process .
Electrophysiology Research
In the field of electrophysiology, microelectrodes coated with Iridium(IV) oxide hydrate are used for research purposes. These microelectrodes are essential tools for measuring electrical properties of cells and tissues .
Reference Electrode in Various Fields
This compound serves as a reference electrode in diverse sectors such as biology, food industry, nuclear field, and oil and gas industry. Reference electrodes are vital for maintaining a stable reference point in electrochemical measurements .
Solid-State pH Sensors
Iridium(IV) oxide hydrate is used as an indicator electrode in solid-state pH sensors, which are important for measuring the pH level of various solutions accurately .
Stimulation Electrodes
It also finds use as a coating material for stimulation electrodes. These electrodes are used to stimulate nerves or muscles, providing valuable data in medical research and treatment .
Anodic Catalyst in PEM Cells
As an anodic catalyst, Iridium(IV) oxide hydrate facilitates oxygen evolution through water-splitting reactions in polymer electrolyte membrane (PEM) cells. This is a significant step towards efficient energy conversion and storage .
Mechanism of Action
Target of Action
Iridium(IV) oxide hydrate primarily targets the oxygen evolution reaction (OER) . It is used as a catalyst in this reaction, which is a crucial process in water electrolysis . The OER is a fundamental reaction in various energy conversion and storage technologies .
Mode of Action
Iridium(IV) oxide hydrate interacts with its targets by facilitating the oxidation of water molecules and hydroxide ions . It acts as a catalyst in the OER, enhancing the reaction’s efficiency . The compound’s interaction with its targets results in the formation of oxygen gas, protons, and electrons .
Biochemical Pathways
The primary biochemical pathway affected by Iridium(IV) oxide hydrate is the water oxidation pathway . This pathway is part of the larger process of water electrolysis, which involves the decomposition of water into hydrogen and oxygen gases . The downstream effects of this pathway include the production of clean hydrogen gas, which can be used as a renewable energy source .
Pharmacokinetics
It is known that the compound is a blue-black solid that is insoluble in water , which suggests that its bioavailability would be low if it were to be used in a biological context.
Result of Action
The molecular and cellular effects of Iridium(IV) oxide hydrate’s action primarily involve the production of oxygen gas . As a catalyst in the OER, the compound facilitates the oxidation of water molecules and hydroxide ions, resulting in the formation of oxygen gas . This process also produces protons and electrons, which can be used in other reactions .
Action Environment
The action, efficacy, and stability of Iridium(IV) oxide hydrate can be influenced by various environmental factors. The use of low-purity ethanol or water, or the absence of a surfactant, can be detrimental to the compound’s electrocatalytic properties . Additionally, the compound’s stability and sensitivity can be influenced by the temperature and pH of the environment .
Future Directions
Water electrolysis driven by renewable energy can produce clean hydrogen, but its efficiency remains low, in part because of slow kinetics at the anode for the oxygen evolution reaction (OER) . Learning from the most active catalysts for the OER, iridium oxides, would be the key to the development and establishment of design guidelines for active and stable OER catalysts .
properties
IUPAC Name |
dioxoiridium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ir.H2O.2O/h;1H2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPXCFHWKVNVAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O=[Ir]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2IrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583656 | |
| Record name | Dioxoiridium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iridium(IV) oxide hydrate | |
CAS RN |
30980-84-8 | |
| Record name | Dioxoiridium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![RuCl2[(R)-DM-BINAP][(R,R)-DPEN]](/img/structure/B1591378.png)










![Stannane, tributyl[(methylsulfonyl)oxy]-](/img/structure/B1591397.png)

